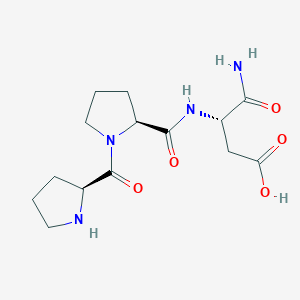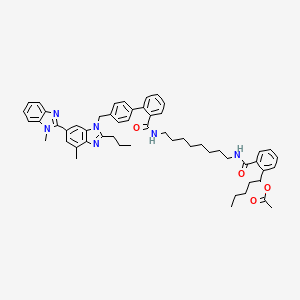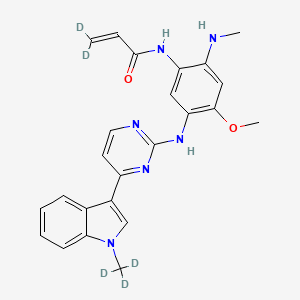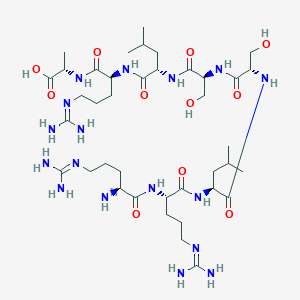
Erythromycin (gluceptate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erythromycin (gluceptate) is a macrolide antibiotic derived from the actinomycete Saccharopolyspora erythraea (formerly Streptomyces erythraeus). It is widely used to treat a variety of bacterial infections, including those caused by gram-positive and gram-negative bacteria . Erythromycin (gluceptate) is particularly effective against respiratory tract infections, skin infections, and certain sexually transmitted infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Erythromycin is produced through biosynthesis during fermentation from species of Saccharopolyspora erythraea . The preparation of erythromycin (gluceptate) involves the formation of a salt with gluconic acid, which enhances its solubility and stability for parenteral use .
Industrial Production Methods: Industrial production of erythromycin (gluceptate) involves large-scale fermentation processes followed by purification and crystallization steps to obtain the desired compound . The fermentation process is optimized to maximize yield and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Erythromycin (gluceptate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include erythromycin derivatives with modified functional groups, which can enhance or alter the antibiotic’s properties .
Scientific Research Applications
Erythromycin (gluceptate) has a wide range of scientific research applications:
Mechanism of Action
Erythromycin (gluceptate) exerts its effects by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting RNA-dependent protein synthesis . This action prevents the growth and replication of bacteria, making it an effective bacteriostatic agent . The molecular targets include bacterial ribosomal RNA and associated proteins .
Comparison with Similar Compounds
Erythromycin (gluceptate) belongs to the macrolide group of antibiotics, which includes compounds such as azithromycin, clarithromycin, and spiramycin .
Comparison:
Azithromycin: Known for its extended half-life and better tissue penetration compared to erythromycin.
Clarithromycin: Exhibits improved acid stability and a broader spectrum of activity.
Spiramycin: Primarily used for toxoplasmosis and has a different pharmacokinetic profile.
Uniqueness: Erythromycin (gluceptate) is unique due to its specific formulation with gluconic acid, which enhances its solubility and stability for intravenous administration .
Properties
Molecular Formula |
C44H81NO21 |
|---|---|
Molecular Weight |
960.1 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoic acid |
InChI |
InChI=1S/C37H67NO13.C7H14O8/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;8-1-2(9)3(10)4(11)5(12)6(13)7(14)15/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2-6,8-13H,1H2,(H,14,15)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;2-,3+,4-,5+,6+/m10/s1 |
InChI Key |
ZXBDZLHAHGPXIG-CCNHHWBYSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C([C@@H]([C@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O)O)O |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


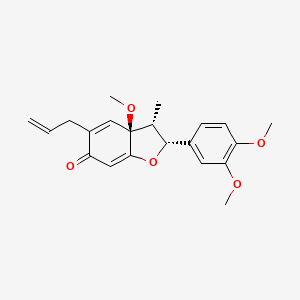
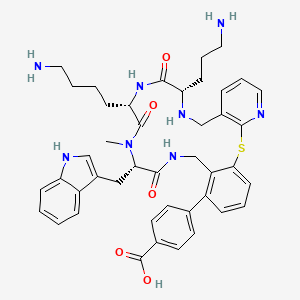
![2-amino-9-[(1S,6R,8R,9S,15S,17R)-18-(2-aminoethyl)-8-(6-aminopurin-9-yl)-3,9,12-trihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one](/img/structure/B12396146.png)
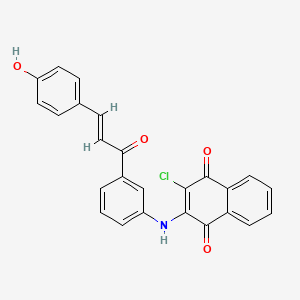
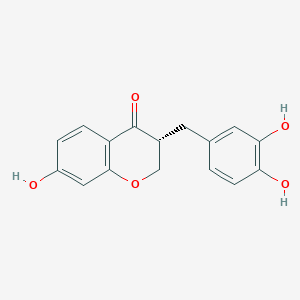
![disodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate](/img/structure/B12396166.png)
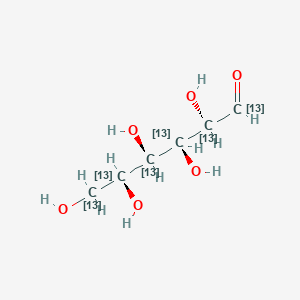


![[(2R,4S,5R)-3,4-diacetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B12396190.png)
